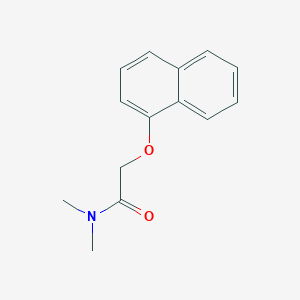![molecular formula C18H23N3O B7481100 N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide are primarily related to its ability to selectively block T-type calcium channels. This leads to a decrease in neuronal activity and a reduction in the release of neurotransmitters. In addition, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted effects and fewer off-target effects. However, one limitation of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its relatively short half-life, which may make it difficult to achieve consistent effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the therapeutic potential of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide and its potential clinical applications.
Synthesemethoden
The synthesis of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The exact details of the synthesis method are proprietary information and have not been disclosed in the literature.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including epilepsy, neuropathic pain, and hypertension. In preclinical studies, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.
Eigenschaften
IUPAC Name |
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(20-18(22)16-5-3-2-4-6-16)15-7-9-17(10-8-15)21-12-11-19-13-21/h7-14,16H,2-6H2,1H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXCKFCTUSSNF-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)





![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)